3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione
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Overview
Description
3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione is a complex organic compound that belongs to the class of azolidine-2,5-diones This compound is characterized by the presence of a fluorophenyl group and a dimethylphenylamino group attached to the azolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione typically involves the reaction of 2,5-dimethylaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the azolidine-2,5-dione ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the azolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted azolidine-2,5-diones, amines, and various aromatic derivatives .
Scientific Research Applications
3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethylphenyl)-3-[(2-fluorophenyl)amino]azolidine-2,5-dione
- 2,5-Dimethylphenyl-1-(2-fluorophenyl)azolidine-2,5-dione
Uniqueness
3-[(2,5-Dimethylphenyl)amino]-1-(2-fluorophenyl)azolidine-2,5-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C18H17FN2O2 |
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Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-(2,5-dimethylanilino)-1-(2-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H17FN2O2/c1-11-7-8-12(2)14(9-11)20-15-10-17(22)21(18(15)23)16-6-4-3-5-13(16)19/h3-9,15,20H,10H2,1-2H3 |
InChI Key |
QDBLDWSPLRLRIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2CC(=O)N(C2=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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